![molecular formula C23H28ClN3O5S B12469823 (5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a piperazine ring, a sulfonyl group, and a morpholine ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under suitable conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with morpholine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different functional groups and applications.
4,4’-Difluorobenzophenone: Another compound with a similar aromatic structure but different functional groups and uses.
Uniqueness
(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H28ClN3O5S |
|---|---|
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
[5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H28ClN3O5S/c1-17-3-4-18(24)15-21(17)25-7-9-27(10-8-25)33(29,30)19-5-6-22(31-2)20(16-19)23(28)26-11-13-32-14-12-26/h3-6,15-16H,7-14H2,1-2H3 |
Clé InChI |
STGBCVDXPNXUIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


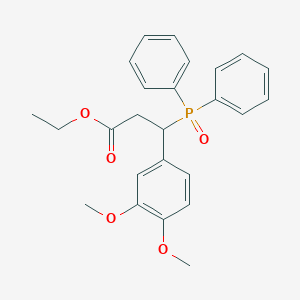
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B12469757.png)
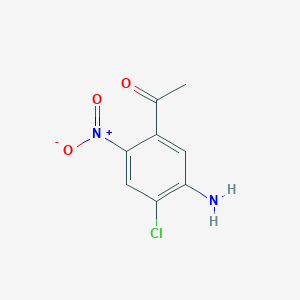
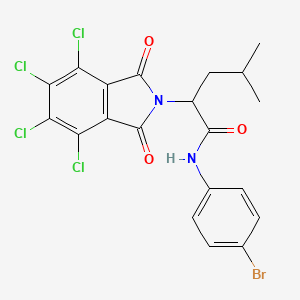
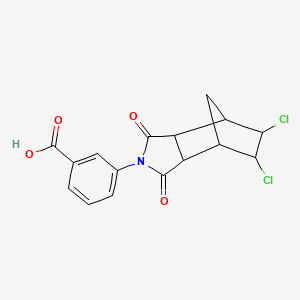
![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)
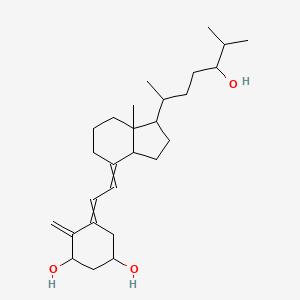
![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)

![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
